![molecular formula C27H17Cl2NO11 B1387641 6-Joe SE CAS No. 113394-23-3](/img/structure/B1387641.png)
6-Joe SE
Overview
Description
6-Joe SE, also known as 6-Carboxy-4’,5’-Dichloro-2’,7’-Dimethoxyfluorescein, Succinimidyl Ester, is an amine-reactive fluorescent probe . It is suitable for postsynthetic labeling of amino-modified oligonucleotides . The fluorescence characteristics of 6-Joe SE are red-shifted compared to fluorescein, with excitation/emission at 522/550 nm . It is one of the traditional fluorophores used in automated DNA sequencing .
Molecular Structure Analysis
The molecular formula of 6-Joe SE is C27H17Cl2NO11 . The SMILES representation of its structure is O=C(C1=CC(C2(C3=C(OC4=C2C=C(OC)C(O)=C4Cl)C(Cl)=C(O)C(OC)=C3)O5)=C(C=C1)C5=O)ON6C(CCC6=O)=O .
Physical And Chemical Properties Analysis
The molecular weight of 6-Joe SE is 602.33 . It has an excitation/emission at 522/550 nm . More specific physical and chemical properties such as solubility, stability, and melting point are not provided in the retrieved sources.
Scientific Research Applications
Protein Analysis
6-Joe SE is used in protein analysis . It is an amine-reactive dye that has fluorescence characteristics red-shifted compared to fluorescein . This makes it useful for labeling proteins and studying their behavior.
DNA Sequencing
6-Joe SE is traditionally used in automated DNA sequencing . Its unique fluorescence characteristics make it an effective tool for identifying different nucleotides in a DNA sequence .
Oligonucleotide Labeling
The reactions of 6-Joe SE with amino-modified oligonucleotides are used for labeling . This process is complicated by the impurities resulted from the manufacturing process of 6-Joe SE .
Fluorogenic Probes for Real-Time PCR
6-Joe modified oligonucleotides can be used in a wide array of applications, including dual-labeled fluorogenic probes for real-time PCR . This allows for the real-time monitoring of the amplification process.
Hybridization Studies
The 6-Joe modification can be incorporated at either the 5’ terminus or thymidine of an oligonucleotide . The 6-Joe modification conjugated to a modified thymidine may participate in hybridization , making it useful for studying the process of hybridization.
Quenching Studies
6-Joe fluoresces in the yellow region of the visible spectrum and can be effectively quenched by BHQ®-1 or TQ2 dye . This makes it useful for studying the quenching process and developing new quenching techniques.
Mechanism of Action
Target of Action
The primary target of 6-Joe SE is amino-modified oligonucleotides . The compound is used for labeling these oligonucleotides, and the 6-Joe SE modification incorporates a 6-Joe moiety at either the 5’ terminus or thymidine of an oligonucleotide . The 6-Joe SE modification conjugated to a modified thymidine may participate in hybridization .
Mode of Action
6-Joe SE interacts with its targets, the amino-modified oligonucleotides, through a process known as labeling . This involves the incorporation of a 6-Joe moiety at specific sites on the oligonucleotide, which can then participate in hybridization . This interaction results in the formation of 6-Joe SE modified oligonucleotides .
Biochemical Pathways
The biochemical pathways affected by 6-Joe SE primarily involve the processes of oligonucleotide labeling and hybridization . The downstream effects of these processes include the creation of dual-labeled fluorogenic probes for real-time PCR .
Pharmacokinetics
It is known that compared to other fluorescein succinimidyl esters, 6-joe se generally gives a much lower yield, and the resulted conjugates are also more difficult to be purified .
Result of Action
The molecular and cellular effects of 6-Joe SE’s action primarily involve the labeling of amino-modified oligonucleotides . This labeling allows for the creation of dual-labeled fluorogenic probes for real-time PCR, enhancing the detection and quantification of specific DNA sequences .
Action Environment
The action, efficacy, and stability of 6-Joe SE can be influenced by various environmental factors. For instance, impurities in the manufacturing process of 6-Joe SE can complicate its reactions with amino-modified oligonucleotides . Furthermore, the fluorescence characteristics of 6-Joe SE, which are red-shifted compared to fluorescein, can be affected by the surrounding environment .
Safety and Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17Cl2NO11/c1-37-15-8-13-23(19(28)21(15)33)39-24-14(9-16(38-2)22(34)20(24)29)27(13)12-7-10(3-4-11(12)26(36)40-27)25(35)41-30-17(31)5-6-18(30)32/h3-4,7-9,33-34H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVBVONAGUSCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17Cl2NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659725 | |
Record name | 1-[(4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113394-23-3 | |
Record name | 1-[(4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodimethoxycarboxyfluorescein-NHS ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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